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Compound of Interest

Compound Name:
4-(4-Methoxybenzyl)piperidine

hydrochloride

CAS No.: 37581-27-4

Cat. No.: B1602459

Get Quote

Executive Summary
4-(4-Methoxybenzyl)piperidine hydrochloride (CAS: 37581-27-4) is a specialized

heterocyclic building block extensively utilized in medicinal chemistry.[1][2] It serves as a critical

pharmacophore in the development of NR2B-selective NMDA receptor antagonists (such as

analogs of Ro 25-6981 and Ifenprodil) and various antifungal agents.[1] Structurally, it consists

of a piperidine ring substituted at the C4 position with a para-methoxybenzyl group, stabilized

as a hydrochloride salt.[2] This guide provides a comprehensive technical analysis of its

molecular architecture, spectroscopic characteristics, synthetic pathways, and applications in

drug discovery.[3]

Chemical Identity & Physicochemical Profile[1][2][4]
[5][6][7][8]
The compound is an off-white crystalline solid characterized by a piperidine core acting as a

secondary amine, which is protonated in the hydrochloride salt form to enhance water solubility

and stability.[1]
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Table 1: Core Chemical Specifications
Property Specification

IUPAC Name
4-[(4-Methoxyphenyl)methyl]piperidine

hydrochloride

Common Name 4-(4-Methoxybenzyl)piperidine HCl

CAS Number 37581-27-4

Molecular Formula

C

H

NO

HCl

Molecular Weight 241.76 g/mol

Melting Point 172–176 °C

Solubility
Soluble in water, methanol, DMSO; sparingly

soluble in non-polar solvents.[1]

pKa (Calc) ~10.5 (Piperidine NH)

LogP (Calc) ~2.5 (Free base)

Structural Architecture & Conformation
The molecule can be segmented into three distinct structural domains, each contributing

specific steric and electronic properties to ligand-receptor interactions.[1]

Domain Analysis[1]
The Piperidine Head (Cationic Center):

In the HCl salt form, the secondary nitrogen is protonated (

), serving as a hydrogen bond donor and an ionic anchor point.
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Conformation: The piperidine ring predominantly adopts a chair conformation.[1] The bulky

4-methoxybenzyl substituent prefers the equatorial position to minimize 1,3-diaxial

interactions, stabilizing the molecule.[1]

The Methylene Linker:

A single

carbon bridge connects the piperidine C4 to the aromatic ring.[1] This provides rotational
freedom, allowing the aromatic "tail" to orient itself within hydrophobic pockets of target
proteins (e.g., the GluN2B subunit allosteric site).

The Anisole Tail (Hydrophobic/Electronic):

The para-methoxy group acts as a weak hydrogen bond acceptor and an electron-

donating group (EDG), increasing the electron density of the phenyl ring.[1] This feature is

often exploited to optimize

-

stacking interactions.[1]

Structural Connectivity Diagram
The following diagram illustrates the connectivity and functional domains of the molecule.
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Figure 1: Structural connectivity and pharmacophoric domains of 4-(4-

Methoxybenzyl)piperidine HCl.[1][4][5][6]
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Spectroscopic Characterization
Accurate identification relies on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry

(MS).[1] The following data represents the expected spectral signature for the hydrochloride

salt in Deuterated Chloroform (

) or Methanol-

.

Proton NMR ( H NMR)
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Shift (
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Mechanistic
Insight

9.4 - 9.6 Broad Singlet 2H

Ammonium

protons

(exchangeable

with

).[1]

7.05
Doublet (

Hz)
2H

Ar-H (meta to

OMe)

Part of AA'BB'

system of p-

disubstituted

benzene.[1]

6.82
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OMe)

Shielded by

electron-donating

oxygen.[1]

3.78 Singlet 3H

Characteristic

methoxy signal.

[1]

3.3 - 3.4 Multiplet 2H Pip-H (C2/C6 eq)

Deshielded due

to proximity to

.

2.8 - 2.9 Multiplet 2H Pip-H (C2/C6 ax)

Axial protons

typically upfield

of equatorial.[1]

2.50
Doublet (

Hz)
2H

Benzylic protons.

[1]

1.6 - 1.8 Multiplet 3H
Pip-H (C3/C5 eq

+ C4)

Methine and

methylene

envelope.[1]

1.4 - 1.5 Multiplet 2H Pip-H (C3/C5 ax) Ring protons.
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Mass Spectrometry (LC-MS)
Ionization Mode: ESI+ (Electrospray Ionization, Positive mode)

Molecular Ion (

):

206.15 (Calculated for Free Base

).[1]

Fragmentation: Loss of methoxybenzyl group or piperidine ring fragmentation may occur at

higher collision energies.[1]

Synthetic Pathways[1][11]
The synthesis of 4-(4-Methoxybenzyl)piperidine typically follows a Convergent Strategy,

coupling the aromatic tail with the heterocyclic core.[1] The most robust industrial route involves

Friedel-Crafts acylation followed by reduction.[1]

Primary Synthetic Route (Acylation-Reduction)
This protocol ensures high regioselectivity and yield.[1]

Acylation: Isonipecotic acid chloride (N-protected, e.g., N-acetyl or N-tosyl) reacts with

Anisole (methoxybenzene) using

as a catalyst.[1] The methoxy group directs the acyl group to the para position.[1]

Reduction: The resulting ketone is reduced to a methylene group.[1] Methods include:

Wolff-Kishner Reduction: Hydrazine/KOH (requires robust conditions).[1]

Clemmensen Reduction: Zn(Hg)/HCl.[1]

Catalytic Hydrogenation:

, Pd/C (often reduces the ketone to alcohol, requiring further reduction).
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Triethylsilane/TFA: Ionic hydrogenation (mild and selective).[1]

Deprotection & Salt Formation: The N-protecting group is removed (hydrolysis), and the free

base is treated with anhydrous HCl in diethyl ether or dioxane to precipitate the

hydrochloride salt.[1]

Synthesis Workflow Diagram
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Figure 2: Standard synthetic pathway via Friedel-Crafts acylation and reduction.[1][5]

Applications in Drug Discovery[2][3][4][5][7]
This compound is a "privileged scaffold" in medicinal chemistry, particularly for targeting G-

Protein Coupled Receptors (GPCRs) and Ion Channels.[1]

NR2B-Selective NMDA Antagonists

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/1-_4-Methoxybenzyl_piperidine-2_4-dione
https://pubchem.ncbi.nlm.nih.gov/compound/1-_4-Methoxybenzyl_piperidine-2_4-dione
https://www.benchchem.com/product/b1602459/docs?utm_src=pdf-body-img#technical-guide-structural-analysis-of-4-4-methoxybenzyl-piperidine-hydrochloride-1
https://pubchem.ncbi.nlm.nih.gov/compound/1-_4-Methoxybenzyl_piperidine-2_4-dione
https://pubs.acs.org/doi/10.1021/acsmedchemlett.5c00226
https://pubchem.ncbi.nlm.nih.gov/compound/1-_4-Methoxybenzyl_piperidine-2_4-dione
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1602459?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The 4-benzylpiperidine moiety is the structural core of Ifenprodil and Ro 25-6981, which are

potent antagonists of the GluN2B subunit of the NMDA receptor.

Mechanism: These antagonists bind to the amino-terminal domain (ATD) of the GluN2B

subunit.[1]

Role of the Scaffold: The piperidine nitrogen interacts with an aspartate residue (e.g., Asp82)

in the binding pocket, while the benzyl tail extends into a hydrophobic cleft. The para-

methoxy group in this specific compound can mimic the phenol of Ifenprodil (as a prodrug or

metabolic probe) or probe the steric limit of the pocket.

Antifungal Research
Derivatives of 4-benzylpiperidine have shown activity in inhibiting ergosterol biosynthesis

pathways in Candida species, often serving as linkers in complex azole antifungals.[1]

Sigma Receptor Ligands
The 4-benzylpiperidine motif is also highly relevant in the design of Sigma-1 (

) receptor ligands, investigated for neuroprotective and antipsychotic properties.

Safety & Handling Protocols
As a research chemical, strict adherence to safety protocols is mandatory.[1]

Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

Handling:

Use in a fume hood to avoid inhalation of dust.[1]

Wear nitrile gloves and safety goggles.[1]

Storage: Hygroscopic. Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent

moisture absorption which can degrade the crystal lattice or lead to clumping.[1]

Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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